N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
This compound features a pyrimidine core substituted with an ethylamine group at position 2, a methyl group at position 4, and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety at position 4. The piperazine linker enhances solubility and conformational flexibility, while the pyrazolo[1,5-a]pyrazine group may modulate electronic properties and target binding .
Properties
IUPAC Name |
N-ethyl-4-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-3-18-17-21-13(2)12-15(22-17)23-8-10-24(11-9-23)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDUIFKZWIIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This suggests that the compound could potentially interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions. Antimetabolites are substances that interfere with the normal metabolic processes within cells, often by mimicking the structure of a natural metabolite. This allows them to inhibit the enzymes involved in the metabolic process, thereby disrupting the normal function of the cell.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, including the compound , are known to act as antimetabolites in purine biochemical reactions. Purine metabolism is a key biochemical pathway in cells, involved in the synthesis and degradation of purines that are essential components of DNA, RNA, and cellular energy systems. By acting as antimetabolites, these compounds can disrupt purine metabolism, potentially leading to effects such as inhibition of DNA and RNA synthesis, disruption of cellular energy production, and induction of cell death.
Biological Activity
N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, a compound characterized by its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant data and case studies.
Structural Overview
The compound is defined by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 2380179-42-8 |
This structure incorporates a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazin moiety and a piperazine ring, which are known for their pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including those similar to this compound. The compound's effectiveness has been evaluated using various cancer cell lines.
-
Mechanism of Action
- The compound exhibits cytotoxic effects through apoptosis induction in cancer cells. This is achieved by modulating key apoptotic pathways involving caspases (caspase 3, 8, and 9) and influencing the expression of pro-apoptotic proteins like Bax and p53 .
- Autophagy Induction : It also promotes autophagy, evidenced by increased formation of autophagosomes and upregulation of beclin-1, alongside mTOR inhibition .
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Case Studies
- A study involving similar pyrazolo derivatives demonstrated that they exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising therapeutic index .
- Another investigation into related compounds indicated that structural modifications could enhance biological activity against various cancers, underscoring the importance of the pyrazolo scaffold in drug design .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other similar compounds is essential.
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| N-Ethyl-Pyrazolo Compound (N-Ethyl derivative) | 15 | Apoptosis via caspase activation |
| Cisplatin | 10 | DNA cross-linking |
| Pyrazolo[1,5-a]pyrimidine derivative | 20 | Autophagy induction |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and their implications:
Key Findings from Comparative Studies
Piperazine vs. Pyrrolidine Linkers: The target compound’s piperazine linker (vs. Piperazine derivatives in exhibit RET kinase inhibition, suggesting similar applications for the target compound .
Pyrazine vs. Pyrimidine Cores :
- Pyrazolo[1,5-a]pyrazine (target) has a larger π-system than pyrazolo[1,5-a]pyrimidine (Formula I), which may alter electronic distribution and hydrogen-bonding capacity .
Substituent Impact on Bioactivity: Antimicrobial Activity: Furan/thiophene substituents () increase lipophilicity and membrane penetration compared to the target’s methyl and ethyl groups . Kinase Inhibition: Cyano groups (Formula I) enhance potency, while the target’s N-ethyl group may reduce off-target effects .
Synthetic Accessibility :
- Microwave-assisted synthesis () improves yields for pyrazolo[1,5-a]pyrimidines but may require optimization for the target’s pyrazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
